N-oleoyl phenylalanine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

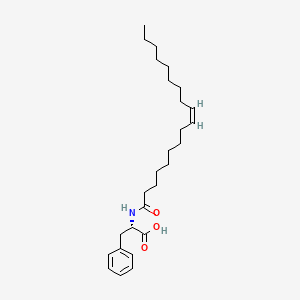

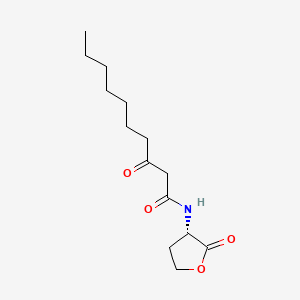

N-Oleoyl phenylalanine, also known as N-oleoyl-L-phenylalanine, is a type of N-acyl-L-phenylalanine . It is a fatty acid amide , which is a family of lipids composed of a fatty acid and a biogenic amine linked together in an amide bond

Mode of Action

It is known that n-acyl amino acids, the class of compounds to which this compound belongs, can modulate energy expenditure and fat mass in rodents .

Biochemical Pathways

This compound is part of the N-acyl aromatic amino acids (NA-ArAAs) subclass within the fatty acid amide family . The biosynthesis, degradation, enzymatic modification, and transport of these compounds are complex and involve multiple pathways . Long-chain N-acylated L-phenylalanines, including this compound, are known to uncouple the uncoupling protein 1 (UPC1)-independent respiration in mitochondria .

Pharmacokinetics

It is known that the cyp4f2 locus is a genetic determinant of plasma n-oleoyl-leucine and n-oleoyl-phenylalanine levels in human plasma .

Result of Action

It has been suggested that this compound may contribute to the regulation of glucose homeostasis .

Action Environment

It is known that the diversity of the lipid signaling family, which includes this compound, can be significantly expanded through cyp4f-mediated ω-hydroxylation .

Biochemische Analyse

Biochemical Properties

N-oleoyl phenylalanine is synthesized through the direct condensation of fatty acids and L-Phenylalanine, catalyzed by the mammalian enzyme, peptidase M20 domain 1 (PM201D1) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to influence cell function significantly. It increases the oxygen consumption rate (OCR) of mitochondria isolated from mouse brown adipose tissue . It also decreases oligomycin-induced increases in the mitochondrial membrane potential in C2C12 cells, indicating mitochondrial uncoupling activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Oleoyl-L-Phenylalanin kann durch die Reaktion von Ölsäure mit L-Phenylalanin synthetisiert werden. Die Carboxygruppe von Ölsäure kondensiert mit der Aminogruppe von L-Phenylalanin, um die Amidbindung zu bilden . Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsgmitteln wie Thionylchlorid oder Oxalylchlorid, um die Carboxygruppe der Ölsäure zu aktivieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Oleoyl-L-Phenylalanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Herstellung von Fettsäurechloriden und deren anschließende Reaktion mit L-Phenylalanin unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

N-Oleoyl-L-Phenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Amidbindung in N-Oleoyl-L-Phenylalanin kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Fettsäurederivaten führen, während die Reduktion zu reduzierten Amidformen führen kann .

Wissenschaftliche Forschungsanwendungen

N-Oleoyl-L-Phenylalanin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Amidbindungsbildung und -reaktivität verwendet.

Biologie: Untersucht auf seine Rolle bei der zellulären Signalübertragung und Stoffwechselwegen.

Industrie: Wird bei der Entwicklung neuer Materialien und biochemischer Assays eingesetzt.

Wirkmechanismus

N-Oleoyl-L-Phenylalanin entfaltet seine Wirkungen durch direkte Bindung an Mitochondrien und fungiert als endogener Entkoppler der UCP1-unabhängigen Atmung . Dieser Mechanismus beinhaltet die Störung des mitochondrialen Membranpotenzials, was zu einem erhöhten Sauerstoffverbrauch und Energieverbrauch führt . Die molekularen Ziele der Verbindung umfassen mitochondriale Proteine und Wege, die am Energiestoffwechsel beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

N-Oleoyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide bond in N-Oleoyl-L-phenylalanine can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized fatty acid derivatives, while reduction can produce reduced amide forms .

Wissenschaftliche Forschungsanwendungen

N-Oleoyl-L-phenylalanine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study amide bond formation and reactivity.

Biology: Investigated for its role in cellular signaling and metabolic pathways.

Industry: Utilized in the development of novel materials and biochemical assays.

Vergleich Mit ähnlichen Verbindungen

N-Oleoyl-L-Phenylalanin ist unter den N-Acyl-Aminosäuren aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

- N-Acyltyrosin

- N-Acyltryptophan

- N-Acylhistidin

Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren spezifischen Aminosäurekomponenten und biologischen Wirkungen. N-Oleoyl-L-Phenylalanin zeichnet sich durch seine starke mitochondriale Entkopplungsaktivität und seine potenziellen therapeutischen Anwendungen aus .

Eigenschaften

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h9-10,16-18,20-21,25H,2-8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b10-9-/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKNPULCJWBBDD-JRUKXMRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347279 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-78-6 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

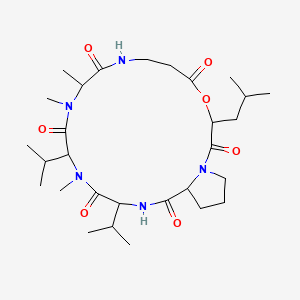

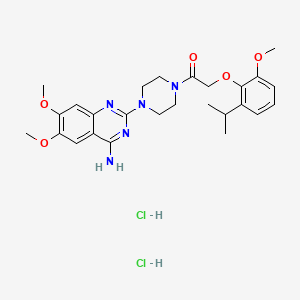

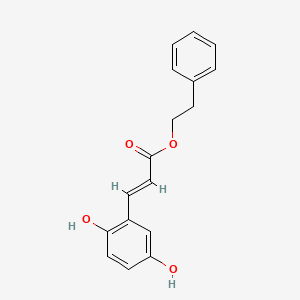

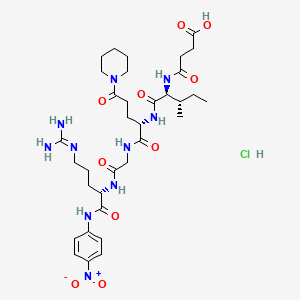

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)